Methyl 4-phenylbutanoate
CAS No.: 2046-17-5
Cat. No.: VC2323263
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2046-17-5 |
---|---|
Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | methyl 4-phenylbutanoate |
Standard InChI | InChI=1S/C11H14O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
Standard InChI Key | YRYZGVBKMWFWGT-UHFFFAOYSA-N |
SMILES | COC(=O)CCCC1=CC=CC=C1 |
Canonical SMILES | COC(=O)CCCC1=CC=CC=C1 |
Introduction
Chemical Properties and Identification
Methyl 4-phenylbutanoate (CAS No. 2046-17-5) is characterized by its powerful, sweet, fruity, and floral odor profile. Chemically, it belongs to the class of fatty acid methyl esters with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . The compound features a phenyl group attached to a four-carbon chain terminated by a methyl ester functional group.
The compound is known by several synonyms including methyl 4-phenylbutyrate, benzenebutanoic acid methyl ester, and 4-phenylbutanoic acid methyl ester . These alternative names reflect its structural characteristics and chemical relationships to similar compounds.
Physical Properties
Methyl 4-phenylbutanoate exists as a colorless liquid at room temperature with distinctive organoleptic properties. The physical properties of this compound are summarized in the table below:
Property | Value |
---|---|
Physical State | Liquid |
Color | Colorless |
Odor | Sweet fruit honey floral |
Odor Type | Fruity |
Boiling Point | 270.46°C (rough estimate) |
Density | 1.0292 (rough estimate) |
Refractive Index | 1.5090 (estimate) |
LogP | 2.77 |
Recommended Storage Temperature | 2-8°C |
The moderate LogP value of 2.77 indicates reasonable lipophilicity, which contributes to its behavior in various formulations and its interaction with olfactory receptors . This balanced hydrophobic/hydrophilic character is particularly important for its applications in flavor systems, allowing it to blend effectively with other ingredients while maintaining its sensory impact.
Synthesis and Production Methods
The commercial production of methyl 4-phenylbutanoate typically involves direct esterification processes. Several synthesis routes have been documented, with the most common approach being the direct esterification of 4-phenylbutanoic acid (γ-phenylbutyric acid) .
Esterification Route
The primary synthesis method involves the reaction of 4-phenylbutanoic acid with methanol in the presence of an acid catalyst. This process follows standard esterification chemistry, where the carboxylic acid group of 4-phenylbutanoic acid reacts with methanol to form the methyl ester with the elimination of water .
Multi-step Synthesis
An alternative synthetic pathway involves a two-step process:
-
Preparation of 4-phenylbutanoic acid from benzoyl propionic acid via Clemmensen reduction
-
Subsequent esterification of the resulting acid with methanol to obtain the target methyl ester
This approach may be preferred in certain manufacturing contexts, particularly when starting materials favor this route or when specific purity profiles are required.
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